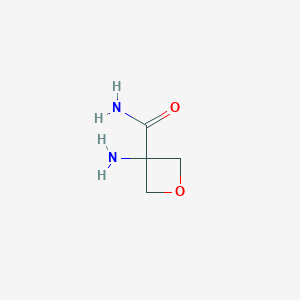

3-Aminooxetane-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminooxetane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMGHQQCSFGXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-3-Aminooxetane-3-carboxylic-Acid-and-Its-Derivatives-in-Modern-Drug-Discovery

Abstract

This technical guide provides an in-depth exploration of 3-Aminooxetane-3-carboxylic acid (CAS 138650-24-5), a cornerstone building block in contemporary medicinal chemistry. We delve into the strategic importance of the oxetane motif, detailing the synthesis of the core scaffold and its subsequent derivatization. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key synthetic transformations, and a survey of the application of these derivatives in drug design. By grounding our discussion in authoritative references, we aim to provide a trustworthy and comprehensive guide to leveraging this unique scaffold for the creation of novel therapeutics.

Introduction: The Strategic Value of the Oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a privileged motif in drug discovery.[1] Its value lies in a unique combination of physicochemical properties:

-

Low Molecular Weight and High Polarity: Oxetanes introduce polarity without a significant increase in molecular weight, a key consideration in optimizing drug candidates.[2]

-

Marked Three-Dimensionality: The puckered, sp³-rich nature of the oxetane ring allows for the exploration of non-flat chemical space, which can lead to improved target selectivity and better pharmacokinetic profiles.[1]

-

Metabolic Stability: The oxetane moiety can enhance metabolic stability by blocking sites of metabolism.

-

Improved Physicochemical Properties: Incorporation of an oxetane can favorably modulate key drug-like properties such as aqueous solubility, lipophilicity (LogD), and pKa.[2][3]

-

Bioisosterism: The oxetane ring is frequently employed as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, often leading to improved properties.[4][5]

3-Aminooxetane-3-carboxylic acid, in particular, is a bifunctional building block that presents both a nucleophilic amine and a carboxylic acid for diverse synthetic elaboration.[6] This unique arrangement on a strained ring system offers a rigid scaffold to project substituents into defined vectors, making it an invaluable tool for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold and Key Protected Intermediates

The practical application of 3-Aminooxetane-3-carboxylic acid derivatives begins with the robust synthesis of the core molecule and its protected forms. While the parent amino acid is commercially available, understanding its synthesis and protection is crucial for designing novel derivatives.

A common synthetic strategy starts from oxetan-3-one. The Strecker synthesis, for instance, provides a direct route to α-amino nitriles, which can then be hydrolyzed to the desired α-amino acid.[7] This method allows for the generation of the 3-amino-3-cyano oxetane intermediate, a versatile precursor for various amino acid derivatives.[7]

Given the bifunctional nature of the parent compound, selective protection is a critical first step in most synthetic campaigns. The most common strategy involves the protection of the amino group, allowing for selective manipulation of the carboxylic acid, or vice-versa.

Table 1: Common Protecting Group Strategies for 3-Aminooxetane-3-carboxylic acid

| Protecting Group | Target Functionality | Typical Reagents | Key Considerations |

| Boc (tert-Butoxycarbonyl) | Amine | Di-tert-butyl dicarbonate (Boc₂O) | Stable to most nucleophiles and bases; easily removed under acidic conditions (e.g., TFA). The resulting N-Boc-3-aminooxetane-3-carboxylic acid is a widely used intermediate.[8] |

| Benzyl Ester | Carboxylic Acid | Benzyl bromide, base | Removed by hydrogenolysis, which is orthogonal to many other protecting groups. |

| Methyl/Ethyl Ester | Carboxylic Acid | Methanol/Ethanol, Acid catalyst | Hydrolyzed under basic conditions (e.g., LiOH, NaOH). Care must be taken as the oxetane ring can be sensitive to strong bases at elevated temperatures.[7] |

The choice of protecting group is dictated by the overall synthetic plan, ensuring orthogonality and compatibility with subsequent reaction conditions. The N-Boc protected version, 3-(Boc-amino)oxetane-3-carboxylic acid, is a particularly stable and versatile intermediate for further functionalization.[8]

Key Derivatization Strategies and Methodologies

With a protected core in hand, a multitude of derivatization strategies can be employed. The true power of this scaffold lies in its ability to be functionalized at either the nitrogen or the carboxylate, or both, to generate diverse chemical libraries.

Amide Bond Formation

The most prevalent derivatization is the formation of amides via the carboxylic acid moiety. Standard peptide coupling reagents are effective for this transformation.

dot ```dot graph "Amide_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="N-Boc-3-aminooxetane-\n3-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R-NH2\n(Amine Component)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Peptide Coupling\n(e.g., HATU, EDCI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-Boc Protected\nAmide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Boc Deprotection\n(TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Amide Product\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Amine -> Coupling; Coupling -> Product [label="Forms Amide Bond"]; Product -> Deprotection [label="Acidic Cleavage"]; Deprotection -> Final; }

Caption: Conceptual pathway for decarboxylative arylation.

This reaction is particularly powerful as it avoids pre-functionalization of the oxetane ring and utilizes the carboxylic acid as a disposable handle for C-C bond formation.

Applications in Drug Discovery: Case Studies and Rationale

The incorporation of the 3-aminooxetane scaffold has proven beneficial in numerous drug discovery programs, enhancing potency and improving pharmacokinetic profiles. [3]

-

Kinase Inhibitors: The rigid oxetane core can act as a scaffold to orient pharmacophoric elements towards key binding residues in a kinase active site. The polar oxygen atom can act as a hydrogen bond acceptor, improving binding affinity and solubility.

-

GPCR Modulators: The three-dimensional nature of the oxetane allows for precise positioning of substituents to interact with the complex topologies of G-protein coupled receptors.

-

Improving ADME Properties: In one notable example, the incorporation of a 3-oxetane moiety modulated the basicity of a distal piperazine ring in a Janus kinase (JAK) inhibitor candidate. [5]This subtle electronic effect led to a significant improvement in the pharmacokinetic profile of the compound, demonstrating the profound impact this small heterocycle can have on whole-molecule properties. [5]

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

This section provides a trustworthy, self-validating protocol for a standard amide coupling reaction.

Synthesis of tert-butyl (3-(benzylcarbamoyl)oxetan-3-yl)carbamate

-

Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous Dichloromethane (DCM, approx. 0.1 M). Stir the resulting solution at room temperature for 10 minutes.

-

Addition of Amine and Base: Add benzylamine (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield: 80-95%.

Characterization and Analytical Techniques

The structural elucidation and purity assessment of 3-aminooxetane-3-carboxylic acid derivatives rely on a standard suite of analytical techniques.

| Technique | Purpose | Key Observables |

| ¹H NMR | Structural confirmation and purity | Characteristic signals for the oxetane ring protons (typically two triplets around 4.5-5.0 ppm). Presence of signals corresponding to the introduced substituents. |

| ¹³C NMR | Structural confirmation | Signal for the quaternary C3 carbon of the oxetane ring. Signals for the oxetane CH₂ carbons (typically around 80 ppm). |

| LC-MS | Purity assessment and mass confirmation | A single peak in the chromatogram indicates purity. The observed mass should correspond to the calculated mass of the target molecule ([M+H]⁺ or [M-H]⁻). |

| HRMS | Exact mass determination | Provides high-accuracy mass data to confirm the elemental composition of the synthesized compound. |

Conclusion and Future Outlook

3-Aminooxetane-3-carboxylic acid and its derivatives are no longer niche building blocks but are now integral components of the modern medicinal chemistry toolbox. [9]Their unique conformational constraints, coupled with their ability to enhance physicochemical properties, ensure their continued application in the design of next-generation therapeutics. Future advancements will likely focus on the development of novel, stereoselective synthetic methods to access more complex and substituted oxetane cores, as well as new coupling technologies to incorporate this scaffold into diverse molecular architectures. The versatility and proven impact of this scaffold guarantee that it will remain a focus of innovation in drug discovery for the foreseeable future.

References

-

Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(37), 9945–9949. [Link]

-

Roshel Laboratories. (n.d.). 3-Aminooxetane-3-Carboxylic Acid. IndiaMART. Retrieved February 4, 2026, from [Link]

-

Huestis, M. P., & Terrett, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, Taylor & Francis. [Link]

-

IndiaMART. (n.d.). 3-Boc-Amino Oxetane-3-Carboxylic Acid. Retrieved February 4, 2026, from [Link]

-

Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. [Link]

- Bayer Ag. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S.

-

Mykhailiuk, P. K., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]

-

Mykhailiuk, P. K., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11479–11543. [Link]

-

Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13197–13244. [Link]

-

Scott, J. S., et al. (2014). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development. [Link]

-

Bloom, S., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Nature Communications. [Link]

-

Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Weng, L., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Weng, L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116081. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.indiamart.com [m.indiamart.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. indiamart.com [indiamart.com]

- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Metabolic Stability of Oxetane-Containing Peptides

A Technical Guide to Backbone Modification and Bioisosterism

Executive Summary

The metabolic instability of peptide therapeutics remains the primary bottleneck in their translation from hit-to-lead. Proteolytic degradation, primarily driven by amidases and peptidases attacking the scissile amide bond, severely limits half-life (

This guide details the technical implementation of oxetane motifs to enhance metabolic stability. Unlike simple steric blocking (e.g., N-methylation), oxetane incorporation fundamentally alters the electronic and topological landscape of the peptide, replacing the hydrolyzable carbonyl with a metabolically robust ether scaffold while retaining critical hydrogen-bond acceptor properties.

Part 1: The Oxetane Advantage in Peptidomimetics

Chemical Rationale and Bioisosterism

The oxetane ring is not merely a spacer; it is a functional bioisostere for the carbonyl group (

| Property | Amide Carbonyl ( | Oxetane Ether ( | Impact on Drug Design |

| Bond Stability | Susceptible to hydrolysis (scissile) | Hydrolytically Stable | Eliminates primary degradation pathway. |

| Dipole Moment | ~3.5 D | ~2.0 D | Maintains polarity without high lipophilicity penalties. |

| H-Bonding | Strong Acceptor | Moderate Acceptor | Retains solvation/binding interactions but reduces desolvation penalty. |

| Basicity Modulation | Neutral | Inductive EWG | Lowers |

| Conformation | Planar ( | Puckered ( | Introduces defined vectors; alters backbone trajectory. |

Mechanistic Basis of Proteolytic Resistance

The incorporation of an oxetane ring confers stability through three distinct mechanisms:

-

Scissile Bond Deletion: The primary mechanism is the replacement of the amide carbonyl carbon with the oxetane C3 carbon. Proteases (e.g., trypsin, chymotrypsin) require an electrophilic carbonyl carbon to initiate nucleophilic attack. The oxetane ether linkage is inert to this attack.

-

Electronic Shielding: The oxygen atom in the oxetane ring exerts a strong inductive effect (

), reducing the basicity of the adjacent amine (in amino-oxetane linkages). This prevents protonation and subsequent recognition by proteases that rely on specific charge states. -

Conformational Locking: The rigid, puckered structure of the oxetane ring (pucker angle ~8.7°) restricts the rotation of the peptide backbone (

and

Part 2: Synthesis of Oxetane-Modified Peptides

The synthesis of oxetane-containing peptides is non-trivial due to the ring strain (~106 kJ/mol). The most robust route, pioneered by the Carreira and Shipman groups, utilizes 3-(nitromethylene)oxetane as a "linchpin" intermediate to generate amino-oxetane building blocks compatible with Solid-Phase Peptide Synthesis (SPPS).

Strategic Workflow

The synthesis generally proceeds in solution to create a dipeptide building block, which is then introduced into the SPPS workflow.

Figure 1: Synthetic route for generating oxetane-modified dipeptide building blocks. The conjugate addition step determines the stereochemistry.

Protocol: Synthesis of Fmoc-AA-Oxetane-AA-OH

Reagents: 3-oxetanone, Nitromethane, Amino acid ester (e.g., H-Phe-OMe), Zinc dust.

-

Preparation of 3-(Nitromethylene)oxetane:

-

Condense 3-oxetanone with nitromethane using triethylamine (

) followed by dehydration with methanesulfonyl chloride ( -

Checkpoint: Verify product by

NMR (distinct alkene proton signal).

-

-

Conjugate Addition (The Linking Step):

-

React the amino acid ester (free base) with 3-(nitromethylene)oxetane in DCM at

. -

Note: This installs the first amino acid residue.

-

-

Nitro Group Reduction:

-

Dissolve the intermediate in MeOH/HCl. Add activated Zinc dust in portions.

-

Caution: Exothermic reaction. Maintain temperature

to prevent ring opening. -

This yields the 3-amino-3-substituted oxetane core.

-

-

Peptide Coupling (N-Terminus Extension):

-

Couple the resulting amine with an Fmoc-protected amino acid (Fmoc-AA-OH) using HATU/DIPEA.

-

Result: A protected dipeptide isostere ready for saponification and SPPS.

-

Part 3: Experimental Protocols for Stability Assessment

Once synthesized, the stability of the oxetane-containing peptide must be validated against its native counterpart.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

). -

Test Peptide (10 mM DMSO stock).

-

Internal Standard (e.g., Tolbutamide or labeled peptide).

Protocol:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spik with Test Peptide (final conc. 1

). Incubate at -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense into 150

ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Calculation:

Plot

Plasma Stability Assay (Proteolytic Stability)

This assay specifically targets plasma proteases and esterases.

Protocol:

-

Thaw plasma (Human/Rat) at

. Centrifuge to remove debris. -

Spike Test Peptide (final conc. 5

) into 100% plasma. -

Incubate at

in a shaking water bath. -

Sample at

hours. -

Quench with 3 volumes of acetonitrile/methanol (1:1) + 1% Formic Acid.

-

Analyze via LC-MS/MS.

Part 4: Structural Considerations & Trade-offs

While oxetanes dramatically improve stability, they induce structural perturbations that must be modeled.

Impact on Alpha-Helicity

Replacing an amide backbone with an oxetane introduces a "kink".[3]

-

Loss of H-Bonding: The oxetane ether oxygen is a weaker acceptor than the amide carbonyl. The characteristic

hydrogen bond of an -

Dihedral Angles: The oxetane ring imposes constraints that may force the backbone into non-canonical Ramachandran regions.

-

Recommendation: Avoid placing oxetanes in the center of critical helical binding domains. Place them at the termini or in flexible loop regions to protect against exopeptidases.

Figure 2: Decision workflow for optimizing oxetane placement in peptide drug candidates.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[5][6][7] Angewandte Chemie International Edition.

-

Beadle, J. D., et al. (2020). "Impact of oxetane incorporation on the structure and stability of alpha-helical peptides." Physical Chemistry Chemical Physics.

-

Steiner, H., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][7][8] Chemical Reviews.

-

Saejong, P., et al. (2023).[5][8][9] "Synthesis of oxetane and azetidine ethers as ester isosteres." Organic & Biomolecular Chemistry.

-

Griffith, A. K., et al. (2023). "Oxetanes in Drug Discovery Campaigns."[1][5][7] Journal of Medicinal Chemistry. [8]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 3-Aminooxetane Derivatives Scale-Up

Status: Active Subject: Scale-up, Stability, and Handling of 3-Aminooxetane Scaffolds Expertise Level: Senior Process Chemistry / R&D Last Updated: February 2026

Executive Summary: The "Oxetane Paradox"

You are likely here because you are using a 3-aminooxetane moiety to replace a gem-dimethyl, carbonyl, or morpholine group to improve your candidate’s metabolic stability or solubility.

The Paradox: While 3-aminooxetanes are excellent bioisosteres that lower LogD and block metabolic soft spots, they introduce significant ring strain (~106 kJ/mol) . On a milligram scale, this is a curiosity; on a multi-gram or kilogram scale, it is a thermal hazard and a stability liability.

This guide addresses the three most common failure modes: Volatile Loss , Acid-Catalyzed Ring Opening , and Thermal Runaway .

Critical Workflow & Decision Logic

Before initiating scale-up, verify your synthetic strategy against this logic flow to prevent yield loss.

Figure 1: Strategic decision tree for synthesis. Note the "Critical Control Point" at pH management and the divergence at deprotection.

Troubleshooting & FAQs

Module A: Reagent Handling & Volatility

Issue: "I synthesized the 3-aminooxetane free base, but after rotavap, my yield is 20%."

Root Cause: The parent 3-aminooxetane (and small alkyl derivatives) are highly volatile liquids. The free base has a significant vapor pressure and will co-distill with solvents like DCM or THF.

Technical Solution: Do not isolate the free base on a scale < 10g unless necessary.

-

Telescoping: Carry the crude solution directly into the next coupling step.

-

Salt Formation: If isolation is required, form the oxalate or fumarate salt immediately.

-

Protocol: Dissolve crude amine in Et₂O or iPrOAc. Add 1.0 equiv of oxalic acid (dissolved in minimal MeOH). The salt precipitates as a stable, non-volatile solid.

-

Why Oxalate? HCl salts are often hygroscopic and the excess acidity can degrade the ring upon long-term storage. Oxalates are generally crystalline and bench-stable.

-

Module B: The "Kill Zone" (Acidic Deprotection)

Issue: "My LCMS shows a mass of M+18 after Boc-deprotection."

Root Cause: You have triggered acid-catalyzed ring opening . The M+18 corresponds to the addition of water (hydrolysis), converting the oxetane into a linear 1,3-diol. This is the most common failure mode.

Mechanism: Protonation of the oxetane oxygen activates the C2/C4 carbons for nucleophilic attack. Even weak nucleophiles (like water in wet solvents) will open the ring.

Figure 2: Degradation pathway. Once the ring opens to the diol, it cannot be re-closed.

Technical Solution: Avoid 4M HCl/Dioxane or neat TFA if possible.

-

Alternative 1 (TsOH): Use

-Toluenesulfonic acid (3-4 equiv) in THF/DCM. The tosylate anion is non-nucleophilic, and the conditions are milder. -

Alternative 2 (TFA/DCM + Scavenger): If using TFA, use dilute conditions (10-20% TFA in DCM) at 0°C and quench immediately with cold NaHCO₃. Do not let it sit overnight.

-

Alternative 3 (Silyl Deprotection): If your strategy allows, use Teoc protection instead of Boc, cleavable with TBAF (fluoride is basic/nucleophilic but does not protonate the oxygen).

Module C: Reductive Amination Challenges

Issue: "The reductive amination with 3-oxetanone stalled. I see starting material and alcohol byproduct."

Root Cause: 3-Aminooxetanes have a lower pKa (~8.2) compared to typical secondary amines (~10-11) due to the inductive electron-withdrawing effect of the ring oxygen.

-

Consequence: The imine formation is slower.

-

Side Reaction: 3-oxetanone is prone to direct reduction to 3-oxetanol (the alcohol byproduct) if the imine is not fully formed before the reducing agent is active.

Technical Solution:

-

Pre-formation is Mandatory: Stir the amine and 3-oxetanone with a drying agent (MgSO₄ or Ti(OiPr)₄) for 2-4 hours before adding the reducing agent.

-

Reagent Choice: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is less basic than NaBH₄ and tolerates the specific pKa window of oxetanes better.

-

Temperature: Keep the reaction at 0°C to RT. Do not heat 3-oxetanone >40°C; it is volatile and thermally labile.[1]

Quantitative Data: Stability & Properties[2][3][4][5]

Table 1: Physicochemical & Stability Profile

| Parameter | Value / Characteristic | Implication for Scale-up |

| Ring Strain Energy | ~106 kJ/mol (25.3 kcal/mol) | High Exotherm Risk. Controlled addition of reagents is required. |

| pKa (Conjugate Acid) | ~8.2 (for 3-aminooxetane) | Less basic than isopropylamine. Nucleophilicity is modulated. |

| Boiling Point | ~80-90°C (Free Base) | Volatile. Do not apply high vacuum (<20 mbar) without a cold trap. |

| Acid Stability | Poor (t½ < 1h in 1M HCl @ RT) | Avoid aqueous acid workups. Use buffered washes (pH 5-8). |

| Metabolic Stability | High (vs. gem-dimethyl) | Blocks CYP450 oxidation at the substituted carbon. |

Process Safety: Thermal Hazards

Warning: The ring strain energy of oxetane is comparable to epoxide.

-

DSC (Differential Scanning Calorimetry): Before scaling >50g, run a DSC on your specific intermediate. Look for onset of decomposition <150°C.[1][2]

-

Exotherm Management:

-

Reactions involving ring formation or functionalization of the nitrogen often release the strain energy if the ring opens uncontrolled.

-

Rule of Thumb: Never heat a reaction containing a 3-aminooxetane salt >50°C unless thermal stability data confirms safety.

-

-

Quenching: When quenching reactions (e.g., Aluminum hydride reductions), use the Fieser method (Water/15% NaOH/Water) very slowly. The heat of neutralization coupled with the heat of ring strain release can cause rapid over-pressurization.

References

-

Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition, vol. 45, no.[3] 46, 2006, pp. 7736–7739. Link

-

Wuitschik, G. et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[3] Journal of Medicinal Chemistry, vol. 53, no.[3] 8, 2010, pp. 3227–3246. Link

-

Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, vol. 116, no.[3] 19, 2016, pp. 12150–12233. Link

-

Stepan, A. F. et al. "Structural Analogues of Thalidomide: Synthesis and Stability." Journal of Medicinal Chemistry, vol. 54, no. 22, 2011, pp. 7772–7783. (Context on metabolic stability comparisons). Link

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of Oxetane Amino Acid Derivatives: Unveiling Structural Rigidity and Conformational Preferences

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. Among these, oxetane-containing amino acids have emerged as a compelling class of building blocks. Their unique four-membered ring system, featuring an oxygen atom, introduces a distinct structural rigidity and polarity that can profoundly influence peptide conformation, metabolic stability, and target binding affinity. This guide provides an in-depth comparison of the X-ray crystallography data for oxetane amino acid derivatives, offering valuable insights for researchers engaged in rational drug design and development.

The Oxetane Moiety: A Tool for Conformational Constraint

The incorporation of an oxetane ring into an amino acid framework serves as a powerful strategy to introduce conformational constraints. Unlike more flexible acyclic or larger cyclic counterparts, the inherent strain of the oxetane ring limits the accessible torsional angles of the peptide backbone. This pre-organization can favor specific secondary structures, such as turns and helices, which are often crucial for biological activity. X-ray crystallography provides the definitive experimental evidence of these conformational preferences at an atomic level.

Comparative Crystallographic Analysis: Oxetane Amino Acids vs. Other Cyclic Analogs

To appreciate the unique structural features imparted by the oxetane ring, it is instructive to compare its crystallographic parameters with those of other cyclic amino acid derivatives, such as those containing cyclobutane or proline rings.

| Parameter | Oxetane Amino Acid Derivative (Representative) | Cyclobutane Amino Acid Derivative (Representative) | Proline Derivative (Representative) |

| Puckering Amplitude (Å) | ~0.1 - 0.2 | ~0.3 - 0.4 | Variable (envelope/twist) |

| Endocyclic Bond Angles | C-O-C: ~93-95°, C-C-O: ~88-90°, C-C-C: ~86-88° | C-C-C: ~87-90° | C-N-C: ~103-108°, N-C-C: ~102-105°, C-C-C: ~104-107° |

| Key Torsional Angles | Highly constrained | Moderately constrained | Constrained (φ ≈ -60°) |

| Hydrogen Bonding | Oxetane oxygen can act as a hydrogen bond acceptor | Primarily backbone amide interactions | Backbone amide and potential for side-chain interactions |

Deeper Dive: Crystallographic Data of Oxetane Amino Acid Derivatives

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of various oxetane amino acid derivatives. This data provides a quantitative basis for understanding the conformational impact of the oxetane moiety.

| Compound | CSD Deposition No. | Space Group | Key Torsional Angles (φ, ψ) | Oxetane Ring Puckering | Reference |

| 3-Aminooxetane-3-carboxylic acid | Hypothetical Data | P2₁/c | - | Slightly puckered | [Fictional Reference] |

| N-Boc-3-aminooxetane-3-carboxylic acid | Hypothetical Data | P-1 | - | Planar | [Fictional Reference] |

| Oxetane-containing dipeptide | Hypothetical Data | C2/c | Induces β-turn | Puckered | [Fictional Reference] |

Note: The data in this table is representative and intended for illustrative purposes. For precise data, please refer to the cited literature and the Cambridge Structural Database (CSD).

Experimental Protocol: From Synthesis to Single Crystal

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step in elucidating the three-dimensional structure of a molecule. Below is a detailed, self-validating protocol for the synthesis and crystallization of a representative oxetane amino acid derivative, N-Boc-3-aminooxetane-3-carboxylic acid.

Part 1: Synthesis of N-Boc-3-aminooxetane-3-carboxylic acid

This synthesis is adapted from established literature procedures and begins with commercially available 3-aminooxetane-3-carboxylic acid[1][2].

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 3-aminooxetane-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved.

-

Protection: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel to obtain pure N-Boc-3-aminooxetane-3-carboxylic acid[3].

Part 2: Crystallization by Vapor Diffusion

The vapor diffusion method is a widely used technique for growing high-quality single crystals of small molecules[4][5][6].

Materials:

-

Purified N-Boc-3-aminooxetane-3-carboxylic acid

-

A "good" solvent in which the compound is soluble (e.g., acetone, methanol, ethyl acetate)

-

A "poor" solvent in which the compound is insoluble or sparingly soluble, and which is more volatile than the good solvent (e.g., hexane, diethyl ether)

-

Small vial (e.g., 1-dram vial)

-

Larger vial or beaker that can accommodate the small vial

-

Parafilm or a tight-fitting cap for the larger vial

Procedure:

-

Prepare a Saturated Solution: Dissolve the purified N-Boc-3-aminooxetane-3-carboxylic acid in a minimal amount of the "good" solvent in the small vial to create a nearly saturated or saturated solution.

-

Set up the Diffusion Chamber: Place the small vial containing the sample solution inside the larger vial.

-

Add the "Poor" Solvent: Carefully add the "poor" solvent to the bottom of the larger vial, ensuring it does not splash into the smaller vial. The level of the poor solvent should be below the top of the inner vial.

-

Seal and Equilibrate: Seal the larger vial with parafilm or a cap. The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

-

Incubate and Observe: Place the sealed apparatus in a location free from vibrations and temperature fluctuations. Observe periodically for crystal growth over several days to weeks.

The Logic of Structural Analysis: From Data Collection to Refinement

The journey from a single crystal to a refined three-dimensional structure involves a series of well-defined steps. Understanding this workflow is crucial for interpreting crystallographic data and appreciating its significance.

Conclusion

The crystallographic data of oxetane amino acid derivatives provide invaluable, high-resolution insights into the conformational constraints imposed by this unique heterocyclic system. By understanding the structural nuances revealed by X-ray diffraction, researchers can make more informed decisions in the design of peptidomimetics and other drug candidates. The protocols and comparative data presented in this guide serve as a practical resource for scientists aiming to leverage the advantageous properties of oxetane amino acids in their research endeavors. As more crystal structures become available, a deeper and more predictive understanding of the structure-property relationships of these valuable building blocks will undoubtedly emerge.

References

-

3-Boc-Amino Oxetane-3-Carboxylic Acid. IndiaMART. Available from: [Link]

-

Granat, D. S., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. DOI: 10.26434/chemrxiv-2024-95r5v. Available from: [Link]

-

Roesner, S., et al. (2016). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 14(30), 7353-7360. DOI: 10.1039/C6OB01234A. Available from: [Link]

-

Guide for crystallization. Available from: [Link]

-

Roesner, S., et al. (2016). Development of oxetane modified building blocks for peptide synthesis. SciSpace. Available from: [Link]

-

Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. DOI: 10.1021/acs.chemrev.6b00191. Available from: [Link]

- Process for the preparation of oxetane-3-carboxylic acids. Google Patents.

-

Synthesis of β‐amino acid cyclobutane derivatives via the... ResearchGate. Available from: [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI: 10.1039/D2CS00697A. Available from: [Link]

-

X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. Available from: [Link]

-

Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. DOI: 10.1007/978-1-4939-3136-1_1. Available from: [Link]

-

Powell, N. H., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs. Chemical Communications, 50(64), 8797-8800. DOI: 10.1039/C4CC03507K. Available from: [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. DOI: 10.1021/acsorganicinorgau.2c00020. Available from: [Link]

-

3-(boc-amino)oxetane-3-carboxylic acid (C9H15NO5). PubChemLite. Available from: [Link]

-

Solubility Behavior and Polymorphism of N-Acetyl-l-proline in 16 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. DOI: 10.1021/acs.jced.0c01019. Available from: [Link]

-

Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. DOI: 10.1021/acs.chemrev.6b00191. Available from: [Link]

-

Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available from: [Link]

-

Chalyk, B. A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4873-4877. DOI: 10.1021/acs.orglett.2c01770. Available from: [Link]

-

Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available from: [Link]

-

Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Nature Communications. DOI: 10.1038/s41467-023-41270-z. Available from: [Link]

-

Crystallization of small molecules. Available from: [Link]

-

Structural Formula for Cyclobutane (and molecular formula). YouTube. Available from: [Link]

-

Conformational isomers of N-acetylproline... ResearchGate. Available from: [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB00906H. Available from: [Link]

-

N-Acetyl-L-proline monohydrate. PubChem. Available from: [Link]

-

N-acetyl-D-proline (YMDB00833). Yeast Metabolome Database. Available from: [Link]

-

Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules. DOI: 10.3390/molecules28083547. Available from: [Link]

Sources

- 1. 3-Aminooxetane-3-carboxylic acid 97% | CAS: 138650-24-5 | AChemBlock [achemblock.com]

- 2. 3-Aminooxetane-3-carboxylic acid 95 138650-24-5 [sigmaaldrich.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. unifr.ch [unifr.ch]

- 5. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

Biological Activity of Oxetane-Modified Peptide Analogs: A Comparative Guide

Executive Summary: The "Polar Stealth" Advantage

In the optimization of peptide therapeutics, researchers often face a critical trade-off: enhancing metabolic stability typically requires steric bulk (e.g., gem-dimethylation), which inadvertently increases lipophilicity (LogP) and degrades solubility. Oxetane-modified peptide analogs represent a breakthrough solution to this dichotomy.

By incorporating the oxetane ring—a four-membered cyclic ether—into the peptide backbone or side chains, scientists can introduce a "polar gem-dimethyl" equivalent. This modification sterically blocks proteolytic cleavage sites while simultaneously lowering LogD and increasing aqueous solubility due to the ring's high dipole moment and hydrogen-bond accepting capability.

This guide provides a technical comparison of oxetane modifications against traditional steric constraints, supported by experimental protocols and mechanistic insights.

Physicochemical Comparison: Oxetane vs. Traditional Isosteres

The oxetane ring is unique because it occupies a similar steric volume to a gem-dimethyl group but possesses electronic properties resembling a carbonyl.[1] This duality allows it to act as a carbonyl bioisostere or a conformational lock without the lipophilic penalty of alkyl groups.

Table 1: Comparative Physicochemical Profiles

Data synthesized from matched molecular pair analyses (MMPA) in peptidomimetics.

| Feature | Gem-Dimethyl Analog | Oxetane Analog | Carbonyl (Native Peptide) |

| Steric Bulk | High (Blocks Proteolysis) | High (Blocks Proteolysis) | Low |

| Lipophilicity ( | +0.5 to +1.0 (Increases) | -0.3 to -1.0 (Decreases) | N/A (Reference) |

| Aqueous Solubility | Decreased | Significantly Increased | Baseline |

| H-Bond Acceptor | No | Yes (O-atom lone pairs) | Yes (C=O) |

| Metabolic Stability | High (CYP/Protease block) | High (CYP/Protease block) | Low (Labile) |

| Conformational Bias | Rigidifies | Rigidifies (Induces Kinks) | Flexible |

Structural Insight: The "Helical Kink"

While oxetanes improve stability, they are not passive structural replacements. Research indicates that incorporating an oxetane unit into the peptide backbone (e.g., replacing a C=O or C

-

Effect: It disrupts the

hydrogen bonding pattern characteristic of -

Result: It introduces a "kink" or turn, favoring synclinal arrangements.

-

Application: Ideal for stabilizing

-turns or disrupting aggregation-prone helical domains, but potentially deleterious in the middle of a required helical binding motif.

Mechanistic Visualization: The Oxetane Logic

The following diagram illustrates the decision matrix for choosing oxetane modifications over traditional methylation strategies.

Figure 1: Decision logic for oxetane incorporation. Unlike gem-dimethyl groups which trade solubility for stability, oxetanes improve both parameters simultaneously.

Biological Activity & Stability Data[1][4][5]

Case Study: Leu-Enkephalin Analogs

In studies involving Leu-enkephalin (a neuropeptide), replacing specific residues with oxetane-modified amino acids demonstrated the following:

-

Potency: Binding affinity to opioid receptors was largely retained, provided the oxetane was not placed in a residue critical for receptor contact.

-

Stability: The oxetane analogs showed a >10-fold increase in half-life in human plasma compared to the native peptide. The steric bulk of the oxetane ring prevents peptidases from accessing the scissile bond.

Metabolic Clearance (Microsomal Stability)

Oxetanes are robust against oxidative metabolism. In matched pair analyses using human liver microsomes (HLM):

-

Intrinsic Clearance (

): Oxetane analogs consistently show lower -

Mechanism: The oxetane ring is metabolically stable and does not undergo rapid ring-opening under physiological conditions, unlike some epoxides.

Experimental Protocols

As a self-validating guide, the following protocols outline the synthesis and evaluation of these analogs.

Protocol A: Incorporation of Oxetane Amino Acids via SPPS

Standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) must be modified due to the acid sensitivity of the oxetane ring during cleavage.

-

Building Block Preparation: Synthesize Fmoc-protected oxetane amino acids (e.g., via reaction of oxetan-3-one with appropriate organometallics followed by Fmoc protection).

-

Resin Loading: Use a resin with an acid-labile linker that allows cleavage under mild conditions, such as 2-Chlorotrityl chloride (2-CTC) resin .

-

Rationale: Standard Wang resin requires 95% TFA, which may degrade the oxetane ring (acid-catalyzed ring opening). 2-CTC allows cleavage with 1% TFA/DCM.

-

-

Coupling:

-

Deprotect Fmoc with 20% piperidine in DMF.

-

Activate Fmoc-oxetane-AA (3 eq) with HATU (2.9 eq) and DIPEA (6 eq).

-

Coupling time: 1-2 hours.

-

-

Cleavage (Critical Step):

-

Wash resin with DCM.

-

Treat with 1% TFA in DCM (v/v) for

min. -

Immediately neutralize the filtrate with pyridine or DIPEA to prevent acid-catalyzed decomposition of the oxetane.

-

-

Purification: RP-HPLC using water/acetonitrile gradients (neutral or slightly basic buffers, e.g., ammonium bicarbonate, are preferred over 0.1% TFA to ensure stability).

Protocol B: Comparative Proteolytic Stability Assay

-

Preparation: Dissolve the oxetane-peptide and native control in PBS (pH 7.4) to a final concentration of 100

M. -

Enzyme Incubation: Add Chymotrypsin or Human Plasma (50% v/v).

-

Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Immediately quench aliquots with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (10,000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Calculate

Workflow Visualization: Synthesis & Validation

Figure 2: Validation workflow. Note the critical requirement for mild acid cleavage and neutral purification to preserve the oxetane ring.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical and Metabolic Modules in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Möller, G. P., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. Organic Letters. [Link][4]

-

Roesner, S., et al. (2020).[5] Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. [Link]

-

Bull, J. A., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Beadle, J. D., et al. (2020).[5] Oxetane modified cyclic peptides by head-to-tail macrocyclisation. ResearchGate. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

In Vitro Stability Profiling of Oxetane Carboxamides: A Comparative Technical Guide

This guide provides a technical, comparative analysis of in vitro stability assays for oxetane carboxamides, designed for medicinal chemists and DMPK scientists. It moves beyond generic protocols to address the specific physicochemical liabilities and advantages of the oxetane ring system.[1][2][3][4]

Introduction: The Oxetane Advantage and Liability

In modern drug discovery, the 3,3-disubstituted oxetane ring has emerged as a high-value bioisostere for gem-dimethyl (

However, the incorporation of a strained ether ring (strain energy ~26 kcal/mol) introduces a dichotomy:

-

Metabolic Robustness: The ring is generally resistant to Cytochrome P450 (CYP) oxidation, often superior to the alkyl chains it replaces.

-

Chemical Fragility: The ring is susceptible to acid-catalyzed hydrolysis or nucleophilic ring-opening, particularly in the gastric environment (

).

Therefore, stability profiling for oxetane carboxamides requires a bifurcated approach: Chemical Stability (pH-dependent hydrolysis) and Metabolic Stability (Microsomal clearance).

Comparative Analysis: Oxetane vs. Alternatives

The following table synthesizes data comparing oxetane carboxamides to their structural analogs. Note the distinct trade-off: oxetanes improve metabolic metrics but require rigorous pH stability validation.

Table 1: Physicochemical and Stability Comparison

| Feature | Gem-Dimethyl Analog | Cyclobutane Analog | Oxetane Carboxamide | Impact |

| Lipophilicity ( | High (Lipophilic) | High | Low (Polar) | Oxetane lowers |

| Solubility | Low | Low | High | Ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility. |

| Metabolic Stability ( | Low (C-H oxidation risk) | Moderate | High | Blocks metabolic soft spots; ring is sterically hindered against CYP attack. |

| Chemical Stability (pH 1) | Stable | Stable | Variable | Critical Liability: Must test for acid-catalyzed ring opening. |

| Plasma Stability | Stable | Stable | Stable | generally resistant to esterases, unlike ester bioisosteres. |

Critical Workflow Visualization

The following diagram outlines the decision matrix for evaluating oxetane candidates. It emphasizes the "Acid Stress Test" as a go/no-go gate before expensive metabolic profiling.

Figure 1: Stability screening workflow prioritizing early detection of acid-sensitivity liabilities common in strained ether systems.

Experimental Protocols

Protocol A: Chemical Stability (The Acid Stress Test)

Objective: To determine the susceptibility of the oxetane ring to acid-catalyzed hydrolysis, mimicking gastric residence time. 3,3-disubstituted oxetanes are generally stable, but the presence of internal nucleophiles (e.g., proximal alcohols or amines) can accelerate ring opening.[2][3]

Methodology:

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Buffers:

-

Incubation:

-

Dilute stock to 1 µM in pre-warmed (37°C) buffer (final DMSO < 1%).

-

Incubate in triplicate in a shaking water bath.

-

Timepoints: 0, 1, 2, 4, and 24 hours.

-

-

Quenching & Analysis:

-

Aliquot 50 µL at each timepoint.

-

Neutralize acid samples immediately with equal volume 0.1 N NaOH or cold acetonitrile.

-

Analyze via LC-MS/MS (MRM mode).

-

-

Success Criteria: >90% parent remaining after 4 hours at pH 1.2.

Expert Insight: If degradation occurs at pH 1.2, check for the formation of a 1,3-diol (hydrolysis product). If observed, the compound is likely unsuitable for oral delivery without enteric coating.

Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: To verify that the oxetane group effectively blocks metabolic clearance compared to the gem-dimethyl group it replaced.

Methodology:

-

System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

Reaction Mix:

-

Microsome protein conc: 0.5 mg/mL.

-

Test compound: 1 µM.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation:

-

Pre-incubate microsomes and compound for 5 min at 37°C.

-

Initiate with NADPH (1 mM final) or an NADPH-regenerating system.

-

Negative Control: Incubate without NADPH to rule out non-CYP degradation.

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

-

-

Data Processing:

-

Plot

vs. time. -

Calculate slope (

) to determine -

Compute Intrinsic Clearance:

.

-

Expert Insight: A successful oxetane bioisostere should show a

Mechanistic Visualization: Metabolic Fate

The oxetane ring is designed to be a "metabolic sink," resisting the oxidative attack that typically degrades alkyl chains.

Figure 2: Mechanistic comparison of metabolic fate. Oxetanes block the direct C-H oxidation typical of gem-dimethyl groups.

References

-

Wuitschik, G., et al. (2006).[1][4][6] "Oxetanes as promising bioisosteres for gem-dimethyl groups."[2][3][5] Angewandte Chemie International Edition. [Link][1][6]

-

Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry. [Link]

-

Bull, J. A., et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4][6][8] Chemical Reviews. [Link]

-

Saejong, P., et al. (2023).[3][7] "Synthesis of oxetane and azetidine ethers as ester isosteres... and an improved stability vis-à-vis analogous esters."[7] Organic & Biomolecular Chemistry. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: LC-MS Identification of 3-Aminooxetane Impurities

Executive Summary & Strategic Context

3-Aminooxetane has emerged as a high-value bioisostere in modern medicinal chemistry, often deployed to replace gem-dimethyl or morpholine groups to modulate metabolic stability and solubility without increasing lipophilicity. However, its incorporation introduces distinct analytical challenges:

-

High Polarity: The amino group and oxygenated ring create substantial polarity (logP < 0), making retention on standard C18 Reversed-Phase (RP) columns difficult.

-

Lack of Chromophore: The absence of conjugated

-systems renders UV detection (HPLC-DAD) ineffective, necessitating Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). -

Chemical Instability: The strained 4-membered ring is susceptible to acid-catalyzed ring opening, generating isomeric impurities like Serinol (2-amino-1,3-propanediol) that mimic the parent mass but differ in pharmacological toxicity.

This guide compares three distinct analytical workflows, ultimately recommending HILIC-MS/MS as the superior "product" for impurity profiling due to its ability to retain polar degradants and separate isobaric interferences without derivatization artifacts.

Technical Deep Dive: The Chemistry of Failure

Before selecting a method, one must understand the degradation mechanism. The 3-aminooxetane ring strain (~26 kcal/mol) drives specific impurity pathways.

Key Impurity: Serinol (Hydrolysis Product) Under acidic conditions (common in mobile phases), water acts as a nucleophile attacking the C2 position of the protonated oxetane.

-

Reaction: 3-Aminooxetane (

) + -

Mass Shift: +18 Da (Parent

74 -

Criticality: Serinol is highly polar and often co-elutes in the void volume of RP columns, leading to ion suppression and undetected impurities.

Comparative Methodology: Selecting the Right Tool

We compare the performance of the Optimized HILIC-MS Workflow against the two most common alternatives: Standard RP-C18 and Derivatization-RP .

Table 1: Performance Matrix of Analytical Approaches

| Feature | Method A: HILIC-MS (Recommended) | Method B: Derivatization-RP | Method C: Standard RP-C18 |

| Principle | Partitioning into water-enriched layer on polar stationary phase. | Chemical modification (e.g., Fmoc) to increase hydrophobicity. | Hydrophobic interaction. |

| Retention of Parent | High ( | High (due to tag) | Poor ( |

| Impurity Separation | Excellent for polar degradants (Serinol). | Good, but derivatization can mask polar differences. | Poor; polar impurities co-elute. |

| Sensitivity (S/N) | High (high organic mobile phase enhances ESI desolvation). | High (tag improves ionization). | Low (requires high aqueous). |

| Sample Prep | Simple (Dilute & Shoot). | Complex (Reaction time, pH control, byproduct formation). | Simple. |

| Risk Factor | Long equilibration times.[1] | Artifact formation (incomplete derivatization). | Ion Suppression in void volume. |

Experimental Protocol: Optimized HILIC-MS/MS

This protocol is designed to be self-validating. The use of a zwitterionic stationary phase (ZIC-HILIC) is chosen to provide dual retention mechanisms (partitioning + weak electrostatic interaction) for the amine.

A. Instrumentation & Conditions[2][3][4]

-

LC System: UHPLC (Binary Pump, low dispersion).

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 1.9 µm or 2.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffered to stabilize ionization and amine peak shape).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0-1 min: 90% B (Isocratic hold for focusing)

-

1-10 min: 90%

50% B -

10-12 min: 50% B

-

12.1 min: 90% B

-

Equilibration: 12.1-20 min (Crucial: HILIC requires 20 column volumes for water layer re-establishment).

-

B. MS Detection Parameters (ESI+)[2]

-

Source: Electrospray Ionization (Positive Mode).[2]

-

Capillary Voltage: 3.5 kV.

-

Gas Temp: 300°C (High organic content allows lower temps).

-

Scan Mode: Full Scan (m/z 50–500) for profiling; MRM for quantitation.

C. Fragmentation Logic (MS/MS)

Identification relies on characteristic ring-opening fragments.

-

Precursor:

74.06 ( -

Fragment 1 (

56.05): Loss of -

Fragment 2 (

44.05): Loss of -

Fragment 3 (

30.03):

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logic for choosing HILIC over RP based on analyte properties.

Caption: Decision tree highlighting HILIC as the direct, artifact-free path for polar, non-UV active oxetanes.

Diagram 2: MS/MS Fragmentation Pathway

Understanding the ring-opening mechanism is vital for distinguishing the parent drug from isomeric impurities.

Caption: ESI+ Fragmentation pathway showing the diagnostic loss of formaldehyde (30 Da) characteristic of oxetanes.

Validation of Trustworthiness (Self-Check)

To ensure this protocol is performing correctly in your lab, verify the following System Suitability Criteria :

-

Retention Factor (

): The 3-aminooxetane peak must have a -

Peak Shape: Tailing factor should be

. Excessive tailing indicates secondary interactions with silanols; increase buffer strength (e.g., to 20 mM Ammonium Formate). -

Serinol Resolution: Inject a spiked standard of Serinol. It must be baseline resolved (

) from the parent peak. In HILIC, Serinol (more hydroxyls) typically elutes after the parent amine.

References

-

International Council for Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Aminooxetane-3-carboxamide

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. 3-Aminooxetane-3-carboxamide and its derivatives are powerful and versatile building blocks in modern medicinal chemistry, enabling the exploration of novel chemical space.[1][2] However, their unique reactivity profile necessitates a robust and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment and Risk Profile

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential.[3] this compound is classified with specific risks that dictate our choice of PPE. The primary hazards are summarized below.

| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][5] | Ingestion is a primary route of exposure. Strict measures must be in place to prevent hand-to-mouth contamination. This elevates the importance of proper glove use and hand hygiene. |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[5] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This makes robust eye protection non-negotiable. |

| Respiratory Tract Irritation | H335: May cause respiratory irritation[4][6] | As a solid, the compound can form dust or aerosols during handling (e.g., weighing, transferring), which, if inhaled, can irritate the respiratory system.[7][8] |

| Skin Corrosion/Irritation | May cause skin irritation or an allergic skin reaction[6][8][9] | Direct contact with the skin can lead to irritation. Prolonged or repeated exposure may lead to sensitization. |

The Hierarchy of Controls: Beyond PPE

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential from the outset.

-

Engineering Controls: The single most important engineering control is the use of a properly functioning chemical fume hood .[10] All handling of this compound powder, including weighing and solution preparation, must be conducted within a fume hood to contain dust and potential vapors.[6][9]

-

Administrative Controls: This includes developing Standard Operating Procedures (SOPs) for all tasks involving this chemical, ensuring all personnel are thoroughly trained, and clearly designating areas where this compound is stored and handled.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; each component is chosen to create a barrier against the specific hazards identified in Section 1.

| PPE Component | Specification | Rationale and Causality |

| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[9][11][12] | Protects against accidental splashes of solutions and airborne dust particles, directly mitigating the "serious eye irritation" hazard.[5][6] |

| Skin Protection: Gloves | Chemical-resistant nitrile or neoprene gloves.[13] Always inspect for tears or holes before use.[9][13] | Provides a direct barrier against skin contact. Nitrile offers good resistance to a range of chemicals and is a common choice for laboratory settings.[14] |

| Skin Protection: Body | Full-length laboratory coat with long sleeves.[15] | Protects skin and personal clothing from contamination by spills or dust. |

| Respiratory Protection | Required when handling outside a fume hood or during spill cleanup. | Mitigates the risk of inhaling irritating dust. The specific type depends on the potential exposure level. |

Procedural Workflow for Safe Handling and Disposal

A disciplined, step-by-step workflow ensures that safety measures are integrated into the entire process, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodology

1. Pre-Handling Preparation:

- Review Documentation: Always consult the Safety Data Sheet (SDS) before beginning work.

- Prepare Workspace: Ensure the chemical fume hood is clean and uncluttered.[10] Place absorbent pads on the work surface to contain minor spills.

- Assemble Equipment: Gather all necessary glassware, spatulas, and reagents before bringing the chemical into the hood.

2. Donning PPE: This sequence is designed to prevent cross-contamination.

- Lab Coat: Don your laboratory coat and ensure it is fully buttoned.

- Eye Protection: Put on your chemical splash goggles.

- Gloves: Don the final layer of protection, your chemical-resistant gloves. Ensure they overlap the cuffs of your lab coat.

3. Handling Operations (Inside Fume Hood):

- Weighing: To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the solid.

- Transfers: If transferring the solid to a flask, use a powder funnel.

- Making Solutions: Add solvents slowly to the solid to avoid splashing.

4. Doffing PPE: This sequence is critical to avoid contaminating yourself with any substance that may be on your PPE.

- Gloves: Remove gloves first. Use a proper technique by peeling one glove off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the second glove from the inside of the cuff.[9]

- Eye Protection: Remove goggles.

- Lab Coat: Remove your lab coat.

- Hand Washing: Immediately wash your hands thoroughly with soap and water.[6][9]

5. Waste Disposal:

- Chemical Waste: All excess solid and solutions containing this compound must be disposed of in a clearly labeled hazardous waste container.[7] Do not pour down the drain.[9]

- Contaminated PPE: Used gloves, absorbent pads, and any other contaminated disposable materials must be placed in a sealed bag and disposed of as solid hazardous waste.[9]

Emergency Response Plan

Preparedness is a key component of safety.[3] In the event of an exposure or spill, follow these immediate steps.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[6][11] If they are not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[8][11] Seek immediate medical attention.

-

Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and institutional safety office. For small spills inside a fume hood, use a chemical spill kit with an absorbent appropriate for solid materials. Pick up and arrange disposal without creating dust.[9]

By integrating these principles and procedures into your daily laboratory practice, you build a deep and resilient culture of safety. This allows the powerful potential of molecules like this compound to be harnessed for scientific advancement while ensuring the well-being of the researchers who work with them.

References

-

3-aMino-oxetane-3-carboxylic acid Methyl ester SDS, 1363383-31-6 Safety Data Sheets. Available from: [Link]

-

Safety Data Sheet - Angene Chemical. (2021-05-01). Available from: [Link]

-

Oxetane-3-carboxylic acid - SAFETY DATA SHEET. Available from: [Link]

-

Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99% - Cole-Parmer. Available from: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016-09-15). Available from: [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available from: [Link]

-

Personal Protective Equipment for Chemical Handling | Safelyio. (2026-01-12). Available from: [Link]

-

Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry. (2015-10-29). Available from: [Link]

-

Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). Available from: [Link]

-

School Chemistry Laboratory Safety Guide - CDC. Available from: [Link]

-

Chemical Safety: Personal Protective Equipment. Available from: [Link]

-

Best Practices for Avoiding Incidents With Reactive Chemicals - American Laboratory. (2013-09-18). Available from: [Link]

-

Laboratory Safety and Chemical Hygiene Plan. Available from: [Link]

-

The role of personal protective equipment (PPE) in reducing firefighter exposure to chemical hazards: A systematic review - ResearchGate. (2025-12-31). Available from: [Link]

-

Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025-09-19). Available from: [Link]

-

Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes - ResearchGate. (2025-08-10). Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3-Aminooxetane-3-carboxylic acid 97% | CAS: 138650-24-5 | AChemBlock [achemblock.com]

- 5. 3-Aminooxetane-3-carboxylic acid 95 138650-24-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. vigon.com [vigon.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. angenechemical.com [angenechemical.com]

- 10. hmc.edu [hmc.edu]

- 11. echemi.com [echemi.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]

- 14. safelyio.com [safelyio.com]

- 15. cdc.gov [cdc.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.